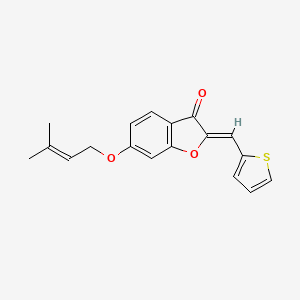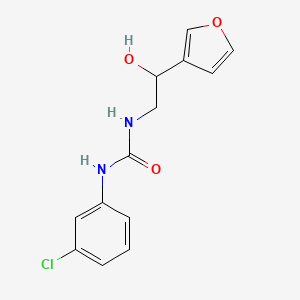
1-(3-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as "Furamidine" or "DB75", is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of compounds called "bisamidines", which are known for their potent antimicrobial and antiparasitic properties.
Applications De Recherche Scientifique
Organic Synthesis Applications
- Synthesis of Tetrahydro-2-furanyl Derivatives : A study by Kruse et al. (2010) discusses the synthesis of 2-Chlorotetrahydrofuran (2-Cl-THF) and its application in forming tetrahydro-2-furanyl derivatives through reactions with alcohols, phenols, and other functional groups. This process is useful for protecting hydroxyl functions and introduces the tetrahydro-2-furanyl moiety into various compounds (Kruse, Jonkers, Dert, & Gen, 2010).
Environmental Science Applications
- Electro-Fenton Degradation of Antimicrobials : Research by Sirés et al. (2007) explores the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. Although not directly related to the specific compound , this study highlights the broader context of environmental degradation of chlorophenyl compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Material Science Applications
- Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea derivatives on mild steel corrosion in acid solutions. Their findings suggest that compounds with chlorophenyl groups can serve as effective corrosion inhibitors, which may imply potential applications for similar chlorophenyl ureas (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11(6-10)16-13(18)15-7-12(17)9-4-5-19-8-9/h1-6,8,12,17H,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALQRDYFNHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


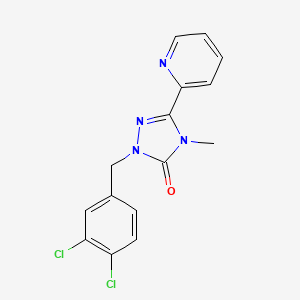

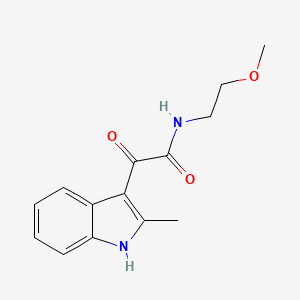
![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
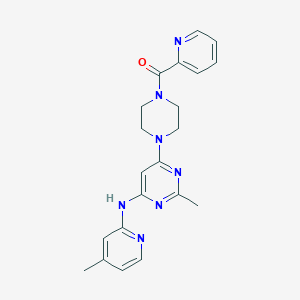
![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)
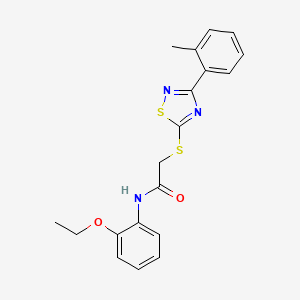


![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)
